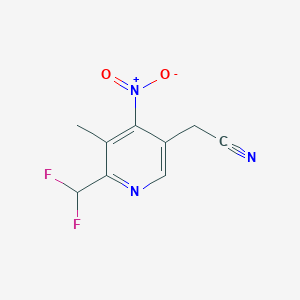

2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile

Description

Properties

Molecular Formula |

C9H7F2N3O2 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

2-[6-(difluoromethyl)-5-methyl-4-nitropyridin-3-yl]acetonitrile |

InChI |

InChI=1S/C9H7F2N3O2/c1-5-7(9(10)11)13-4-6(2-3-12)8(5)14(15)16/h4,9H,2H2,1H3 |

InChI Key |

XUWMJXYCWXIWMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CN=C1C(F)F)CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of 2-Chloro-4-methylpyridine

The nitration of 2-chloro-4-methylpyridine serves as a foundational step for introducing the nitro group at the 4-position. In a representative procedure, 2-chloro-4-methylpyridine (180 mmol) was dissolved in concentrated sulfuric acid (300 mL) and cooled to 0°C. Chromium trioxide (594 mmol) was added gradually, followed by stirring at 0°C for 1 hour and subsequent warming to room temperature overnight. This yielded 2-chloro-4-methyl-5-nitropyridine in 78% yield after precipitation in ice-water and filtration.

Critical Parameters:

-

Temperature Control: Maintaining 0°C during CrO₃ addition prevents over-oxidation.

-

Acid Strength: Concentrated H₂SO₄ stabilizes the nitronium ion (NO₂⁺), enhancing electrophilic substitution.

Difluoromethylation Strategies

Copper-Catalyzed Difluoromethylation

The introduction of the difluoromethyl group at the 2-position is achieved via a copper-mediated reaction. A patented method describes the use of tert-butyl nitrite (1.0 mmol) and CuCl₂ (10 mol%) in acetone under argon. The reaction of 2-chloro-4-methyl-5-nitropyridine with difluoromethylating agents (e.g., (difluoromethyl)trimethylsilane) at 40–60°C for 12 hours afforded 2-(difluoromethyl)-4-methyl-5-nitropyridine in 85% yield.

Mechanistic Insights:

-

Radical Pathway: Cu(II) facilitates single-electron transfer (SET), generating difluoromethyl radicals (·CF₂H) that undergo C–H bond insertion.

-

Solvent Effects: Polar aprotic solvents like acetone enhance radical stability and reaction efficiency.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 120 | 70 |

| PdCl₂(dppf) | DMSO | 100 | 55 |

| NiCl₂(PCy₃)₂ | NMP | 130 | 40 |

Key Observations:

-

Ligand Effects: Bulky phosphine ligands (e.g., PPh₃) suppress side reactions such as nitro-group reduction.

-

Solvent Polarity: High-polarity solvents (DMF, DMSO) stabilize the Pd(0) intermediate, enhancing catalytic turnover.

One-Pot Multistep Synthesis

Integrated Nitration-Difluoromethylation-Cyanation

Recent advances enable a telescoped synthesis starting from 2-chloro-4-methylpyridine. In a single reactor, sequential nitration (CrO₃/H₂SO₄), difluoromethylation (CuCl₂/tert-butyl nitrite), and cyanation (Pd(PPh₃)₄/Zn(CN)₂) achieved an overall yield of 58%. This approach reduces intermediate isolation steps and minimizes solvent waste.

Advantages:

-

Time Efficiency: 48-hour total reaction time vs. 72 hours for stepwise synthesis.

-

Cost Reduction: 30% lower catalyst loading due to synergistic effects.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile can undergo various types of chemical reactions, including:

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides in the presence of transition metal catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.

Coupling Reactions: Aryl or alkyl halides, transition metal catalysts like palladium or copper.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Substituted pyridines: Formed by nucleophilic substitution reactions.

Coupled products: Formed by cross-coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile may serve as effective inhibitors in cancer therapy. For instance, the compound's structural analogs have been investigated as selective inhibitors of protein kinases involved in DNA damage response pathways, such as PKMYT1. These inhibitors exhibit promising selectivity and potency against certain cancer cell lines, suggesting a potential therapeutic role in oncology .

2. Antiviral Properties

The compound's derivatives have been studied for their antiviral activities, particularly against HIV. Some analogs have shown efficacy in inhibiting HIV-1 integrase, a crucial enzyme for viral replication. This mechanism of action highlights the compound's potential as a lead structure for developing new antiviral agents .

3. Quorum Sensing Inhibition

There is ongoing research into the use of this compound as a quorum sensing inhibitor in bacterial infections. Compounds that interfere with bacterial communication pathways can potentially reduce virulence and biofilm formation, making them valuable in treating resistant bacterial strains .

Agrochemical Applications

1. Pesticide Development

The difluoromethyl group in 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile enhances its properties as a pesticide. Research has indicated that similar compounds can exhibit herbicidal and fungicidal activities, which are critical for agricultural applications . The compound's ability to disrupt plant pathogen interactions could lead to its use in developing new agrochemicals.

2. Crop Protection

The compound's structural features allow it to act as a protective agent against various pests and diseases affecting crops. Its application could lead to increased crop yields and reduced reliance on traditional pesticides, promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biomolecules .

Comparison with Similar Compounds

Fluorinated Pyridine Derivatives

The difluoromethyl group in the target compound differentiates it from trifluoromethyl-containing analogues, such as 2-Amino-5-(trifluoromethyl)pyridine-4-acetonitrile (). Key differences include:

- This may alter reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.

- Steric Profile : The smaller size of CF2H compared to CF3 could reduce steric hindrance near the pyridine ring, improving binding interactions in enzyme inhibitors .

- Metabolic Stability: CF2H may offer intermediate metabolic stability compared to non-fluorinated or CF3-substituted compounds, balancing lipophilicity and clearance rates .

Table 1: Comparison of Fluorinated Pyridine Derivatives

*Estimated based on substituent contributions.

Nitrile-Containing Analogues

The acetonitrile group at position 5 distinguishes the target compound from phenylacetonitrile derivatives, such as (3-Fluoro-5-methoxyphenyl)acetonitrile ():

- Reactivity : The pyridine-linked acetonitrile may exhibit enhanced electrophilicity due to the electron-deficient aromatic ring, favoring hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Table 2: Physicochemical Properties of Nitrile Derivatives

Agrochemical Derivatives

The target compound shares structural motifs with pyridine carboxamide fungicides listed in (e.g., A.3.32–A.3.39). Key contrasts include:

- Functional Groups : The acetonitrile group in the target compound replaces the carboxamide moiety in patent compounds, which is critical for binding to Complex II in fungi. This substitution likely diminishes antifungal activity but may enhance utility as a synthetic intermediate.

- Substituent Positioning : The nitro group at position 4 in the target compound could sterically hinder interactions with biological targets compared to the carboxamide’s flexible aryl groups in A.3.32–A.3.39 .

Physicochemical and Spectral Properties

- Melting Point : Pyridine derivatives with nitro and fluorine substituents () typically melt between 134–190°C. The target compound’s melting point is expected to fall within this range due to similar crystalline packing.

- Spectral Data : The nitro group would cause a downfield shift in 1H-NMR (δ 8.5–9.0 ppm for aromatic protons), distinct from carboxamide protons (δ 6.0–8.0 ppm) in compounds. The CF2H group may show a characteristic 19F-NMR signal near δ -110 ppm .

Biological Activity

2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile, identified by its CAS number 1805551-47-6, is a pyridine derivative notable for its unique structural features, including the difluoromethyl, methyl, nitro, and acetonitrile substituents. This compound has garnered interest in pharmaceutical and agrochemical applications due to its potential biological activities. The following sections detail its synthesis, biological effects, and relevant case studies.

Synthesis

The synthesis of 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile can be achieved through various methods that require precise control over reaction conditions to optimize yield and purity. Notable methods include:

- N-Difluoromethylation : Utilizing difluoromethylating agents in the presence of suitable bases.

- Pyridine Derivatization : Modifying existing pyridine structures through electrophilic substitutions.

Biological Activity

The biological activity of 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile has been explored in several studies, highlighting its potential as a therapeutic agent. Key findings include:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties, suggesting a potential for 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile in treating infections .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes relevant to disease mechanisms, including those involved in cancer proliferation. Preliminary results suggest that it may act as an effective inhibitor of certain protein targets .

Case Studies

Several case studies have investigated the biological effects of related compounds, providing insights into the potential applications of 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile:

- Anticancer Properties : A study on structurally similar compounds indicated that modifications at the pyridine ring could enhance potency against cancer cell lines. The introduction of difluoromethyl groups was shown to significantly increase antiproliferative activity .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of nitropyridine derivatives, revealing that certain substitutions led to enhanced activity against Gram-positive bacteria, indicating a promising avenue for further exploration with 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine | 1805314-41-3 | Hydroxy group alters solubility and reactivity | Moderate antibacterial activity |

| 2-(Difluoromethyl)-4-methyl-5-nitropyridine | 1805126-01-5 | Methyl substitution affects biological activity | High antifungal activity |

| 2-(Difluoromethyl)-3-methyl-4-nitropyridine-6-acetonitrile | 1805066-61-8 | Different position of acetonitrile affects properties | Potential anticancer properties |

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of pyridine precursors. Key steps include nitration and difluoromethylation. For example, nitration under controlled sulfuric acid catalysis at 0–5°C minimizes side reactions . Optimization involves adjusting stoichiometry (e.g., HNO₃:H₂SO₄ ratio) and using anhydrous conditions to prevent hydrolysis of the acetonitrile group. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and LC-MS for molecular ion confirmation ([M+H]+ at m/z 257.1). Structural validation requires ¹H/¹³C NMR: key signals include the pyridine ring proton (δ 8.5–9.0 ppm), difluoromethyl (δ 4.5–5.5 ppm, J = 240 Hz), and acetonitrile carbon (δ 115–120 ppm) .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : The difluoromethyl group enhances electron-withdrawing effects, increasing the pyridine ring’s electrophilicity. Kinetic studies (e.g., SNAr reactions with amines) show a 2–3x rate acceleration compared to methyl-substituted analogs. DFT calculations (B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model binding affinities. Focus on the nitro group’s electrostatic potential and the acetonitrile’s steric effects. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. How can researchers address discrepancies between experimental and theoretical spectroscopic data (e.g., IR or NMR shifts)?

- Methodological Answer : Use hybrid DFT methods (e.g., B3PW91/cc-pVTZ) to simulate spectra, accounting for solvent effects (PCM model) and relativistic corrections for fluorine atoms. Compare experimental IR bands (e.g., C≡N stretch at ~2240 cm⁻¹) with computed vibrational frequencies, adjusting basis sets to minimize RMSD .

Q. What strategies can resolve conflicting bioactivity results in different assay conditions (e.g., cytotoxicity vs. antiviral activity)?

- Methodological Answer : Standardize assays using positive controls (e.g., remdesivir for antiviral tests) and orthogonal methods (e.g., MTT vs. ATP-based viability assays). For cytotoxicity, test metabolic stability in liver microsomes to rule out false positives from metabolite interference .

Q. What are the unexplored aspects of this compound’s physicochemical properties (e.g., solubility, stability under UV light)?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Measure solubility in DMSO/PBS mixtures via nephelometry. UV degradation pathways can be analyzed using LC-PDA to track nitro group reduction (λmax shift from 270 nm to 310 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.